molecular formula C11H19NO5 B558603 N-Boc-cis-4-hydroxy-L-proline methyl ester CAS No. 102195-79-9

N-Boc-cis-4-hydroxy-L-proline methyl ester

Cat. No.: B558603
CAS No.: 102195-79-9
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester typically involves a multi-step process . One common method includes the following steps:

    Protection of the Hydroxyl Group: 4-hydroxy-L-proline is reacted with Boc anhydride in the presence of a base such as DMAP (4-dimethylaminopyridine) in dichloromethane.

    Esterification: The protected intermediate is then reacted with methanol in the presence of DCC (dicyclohexylcarbodiimide) and tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-cis-4-hydroxy-L-proline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-cis-4-hydroxy-L-proline methyl ester is unique due to its cis configuration of the hydroxyl group and the presence of both Boc and methyl ester protecting groups. This combination provides specific reactivity and stability, making it valuable in synthetic applications .

Biological Activity

N-Boc-cis-4-hydroxy-L-proline methyl ester is a synthetic derivative of proline that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a building block in peptide synthesis and as a linker in antibody-drug conjugates (ADCs). This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

  • Molecular Formula : C11_{11}H19_{19}NO5_5
  • Molecular Weight : 245.272 g/mol
  • Melting Point : 80 °C
  • Boiling Point : 335.2 °C
  • Density : 1.216 g/cm³

Synthesis Overview

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) group followed by methyl esterification of the carboxylic acid. The synthesis pathways have been optimized to improve yield and purity, addressing challenges such as side reactions and low overall yield in previous methods .

Role in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds:

  • Antibody-Drug Conjugates (ADCs) : It is utilized as a non-cleavable linker in ADCs, facilitating the targeted delivery of cytotoxic agents to cancer cells. This application is crucial for enhancing the therapeutic index of anticancer drugs while minimizing systemic toxicity .
  • PROTACs (Proteolysis Targeting Chimeras) : The compound is also employed as a linker in PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome pathway. This represents a novel therapeutic strategy for diseases where protein degradation can restore normal cellular function .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively enhance the stability and efficacy of peptide-based drugs. For example, its incorporation into peptide sequences has shown improved solubility and bioavailability, making it a valuable component in drug formulation .

Case Studies and Research Findings

  • Study on ADCs :
    • A study highlighted the use of this compound as a linker in ADCs, showing that it significantly improved the therapeutic efficacy against various cancer cell lines while maintaining low toxicity profiles .
  • Synthesis Optimization :
    • Research focused on optimizing the synthesis process revealed that adjusting reaction conditions could yield higher purity products, which are essential for clinical applications. The study reported yields exceeding 90% with minimal side products when using optimized procedures .
  • Impact on Peptide Stability :
    • Another investigation assessed how this compound affects peptide stability under physiological conditions. Results indicated that peptides containing this compound exhibited enhanced resistance to enzymatic degradation compared to their unmodified counterparts .

Summary Table of Biological Activities

ApplicationDescriptionReference
ADC LinkerNon-cleavable linker enhancing targeted delivery of cytotoxic agents
PROTAC LinkerAlkyl chain-based linker facilitating selective protein degradation
Peptide StabilityImproves solubility and resistance to enzymatic degradation
Synthesis OptimizationYields over 90% with optimized reaction conditions

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444435
Record name N-Boc-cis-4-hydroxy-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102195-79-9
Record name N-Boc-cis-4-hydroxy-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-cis-4-hydroxy-L-proline methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-cis-4-hydroxy-L-proline methyl ester
Reactant of Route 2
N-Boc-cis-4-hydroxy-L-proline methyl ester
Reactant of Route 3
Reactant of Route 3
N-Boc-cis-4-hydroxy-L-proline methyl ester
Reactant of Route 4
Reactant of Route 4
N-Boc-cis-4-hydroxy-L-proline methyl ester
Reactant of Route 5
Reactant of Route 5
N-Boc-cis-4-hydroxy-L-proline methyl ester
Reactant of Route 6
N-Boc-cis-4-hydroxy-L-proline methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.